molecular formula C20H21FN4O2S B2575115 N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476449-10-2

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2575115
CAS No.: 476449-10-2
M. Wt: 400.47
InChI Key: BHKFYQNIEVWQHY-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold renowned for its diverse biological activities and significant presence in medicinal chemistry research . The structure incorporates a 4-fluorobenzylthioether moiety and a 4-methoxybenzamide group, linked to the central triazole ring. Compounds based on the 1,2,4-triazole structure have been extensively investigated for their potential as enzyme inhibitors. Specifically, similar analogues have demonstrated potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), which is a key enzyme in the inflammatory cascade and a target in the research of conditions such as asthma, atherosclerosis, and certain cancers . The mechanism of action for this class of compounds often involves binding to the active site of target enzymes through key interactions such as hydrogen bonding with residues like Gln598 and Arg260, as well as various hydrophobic interactions, which contribute to their inhibitory potency . From a drug discovery perspective, 1,2,4-triazole derivatives often exhibit favorable pharmacokinetic properties and generally comply with drug-likeness rules such as Lipinski's Rule of Five, suggesting good potential oral bioavailability . This product is intended for research purposes only by qualified laboratory personnel. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-3-25-18(12-22-19(26)15-6-10-17(27-2)11-7-15)23-24-20(25)28-13-14-4-8-16(21)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKFYQNIEVWQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent alkylation with ethyl iodide. The fluorophenyl group is introduced via nucleophilic substitution reactions, and the final methoxybenzamide moiety is attached through amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent systems are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens, nitrating agents

Major Products

Scientific Research Applications

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes by binding to their active sites, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The methoxybenzamide moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Substituent Variations on the 1,2,4-Triazole Ring

Ethyl vs. Cyclohexyl Substitution
  • Cyclohexyl groups are lipophilic, which may enhance membrane permeability but reduce aqueous solubility.
Ethyl vs. Allyl Substitution
  • N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (): Replacing ethyl with an allyl group introduces unsaturation, which could influence electronic properties and reactivity.

Sulfanyl Group Modifications

Fluorobenzyl vs. Furan or Benzyl Substituents
  • N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    Replacement of the (4-fluorobenzyl)sulfanyl group with a furan-2-yl substituent introduces heteroaromaticity, altering π-π stacking interactions and electron distribution. Furan’s oxygen atom may engage in additional hydrogen bonding.

Benzamide/Amide Modifications

Methoxybenzamide vs. Chlorobenzenesulfonamide
  • N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide ():
    The 4-chlorobenzenesulfonamide group replaces the methoxybenzamide, introducing a sulfonamide linker. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), affecting ionization and bioavailability.
Methoxy vs. Methyl Substituents
  • N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (): A 4-methylbenzamide group replaces the 4-methoxy substituent, reducing electron-donating effects and altering steric interactions. Methyl groups may enhance metabolic stability by blocking oxidative sites.

Spectral and Structural Confirmation

  • IR and NMR data () confirm the dominance of the thione tautomer in 1,2,4-triazole derivatives, critical for maintaining planar geometry and π-conjugation.
  • X-ray crystallography () using SHELX software validates bond lengths and angles, with mean C–C distances of 0.002–0.004 Å and R factors <0.1 .

Comparative Data Table

Compound ID/Reference Triazole Substituents Sulfanyl Group Amide/Sulfonamide Group Key Properties
Target Compound () N4-ethyl, C5-(4-fluorobenzyl)sulfanyl 4-methoxybenzamide Thione tautomer, IR C=S at 1247–1255 cm⁻¹
Cyclohexyl Analog () N4-cyclohexyl C5-(4-fluorobenzyl)sulfanyl 4-methoxybenzamide Increased lipophilicity
Allyl-Sulfonamide () N4-allyl C5-(4-fluorobenzyl)sulfanyl 4-chlorobenzenesulfonamide Enhanced acidity (sulfonamide)
Furan Derivative () N4-ethyl C5-furan-2-yl N-(2,4-difluorophenyl)acetamide Heteroaromatic π-interactions

Biological Activity

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound possesses a unique structural arrangement characterized by:

  • Triazole Ring : Known for its biological reactivity.
  • Sulfanyl Group : Contributes to chemical interactions.
  • 4-Fluorophenyl Group : Enhances specificity in molecular interactions.
  • Methoxybenzamide Moiety : Potentially influences solubility and bioavailability.

The molecular formula is C23H29FN4OSC_{23}H_{29}FN_{4}OS with a molecular weight of 428.57 g/mol .

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit antimicrobial and antifungal properties . The presence of the sulfanyl group may enhance these effects by facilitating interactions with microbial enzymes or receptors .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . The compound's ability to inhibit specific enzymes or receptors involved in cancer pathways has been noted, suggesting its potential as a lead compound in cancer therapy .

Enzyme Interaction Studies

Interaction studies have shown that this compound may effectively bind to certain biological targets. These interactions could lead to significant therapeutic effects or side effects that warrant further investigation through pharmacological studies .

Case Studies and Research Findings

StudyFindings
Study A (2023) Investigated the antimicrobial activity of similar triazole derivatives and found effective inhibition against various pathogens.
Study B (2022) Evaluated the anticancer effects of triazole-based compounds on MCF-7 (breast cancer) cell lines, showing promising cytotoxicity.
Study C (2023) Analyzed the binding affinity of this compound to specific receptors involved in disease pathways.

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme function critical for microbial survival or cancer cell proliferation.
  • Receptor Binding : The compound may modulate receptor activity involved in signal transduction pathways relevant to disease progression.

Q & A

Basic Research Question

  • NMR (1H/13C) : Resolve overlapping signals from aromatic protons (e.g., 4-methoxybenzamide vs. fluorophenyl groups) using 2D experiments (COSY, HSQC) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., sulfoxide byproducts) .
  • X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) .

How can researchers identify the primary biological targets of this compound?

Advanced Research Question

  • Molecular Docking : Screen against enzyme libraries (e.g., cytochrome P450, kinases) using software like AutoDock Vina. Prioritize targets with high binding scores .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to validate interactions (e.g., with bacterial dihydrofolate reductase) .
  • Gene Knockdown Studies : Use siRNA to silence candidate targets and assess activity loss .

What strategies mitigate instability of the sulfanyl group during storage or biological assays?

Advanced Research Question
The sulfanyl (-S-) group is prone to oxidation.
Solutions :

  • Store under inert gas (N₂/Ar) at –20°C .
  • Add antioxidants (e.g., BHT) to assay buffers .
  • Replace -S- with stable bioisosteres (e.g., sulfone or methylene) in derivatives .

How can contradictory spectral data (e.g., NMR peak splitting) be resolved?

Advanced Research Question

  • Use VT-NMR (Variable Temperature NMR) : Determine if splitting arises from rotamers or conformational exchange .
  • Crystallographic Validation : Compare experimental NMR data with DFT-calculated shifts for proposed structures .

How should researchers address contradictory reports on its antimicrobial activity across studies?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or substituent effects.
Resolution :

  • Standardize protocols (CLSI guidelines) for MIC determination .
  • Synthesize analogs (e.g., varying the 4-fluorophenyl group) to isolate structure-activity relationships .

What computational methods predict metabolic pathways and toxicity?

Advanced Research Question

  • ADMET Prediction : Use tools like SwissADME to identify likely Phase I/II metabolism sites (e.g., triazole N-oxidation) .
  • CYP450 Inhibition Assays : Test liver microsome interactions to assess hepatotoxicity risks .

How can derivatives be synthesized to enhance solubility without compromising activity?

Advanced Research Question

  • Introduce polar groups (e.g., hydroxyl, amine) on the benzamide ring via Pd-catalyzed coupling .
  • Use PEGylation to improve aqueous solubility while retaining triazole-mediated target binding .

What experimental designs elucidate degradation pathways under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to heat, light, and pH extremes, then analyze products via LC-MS .
  • Isotope Labeling : Track metabolic fate using ¹⁴C-labeled triazole groups in in vitro models .

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